alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt

説明

BenchChem offers high-quality alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

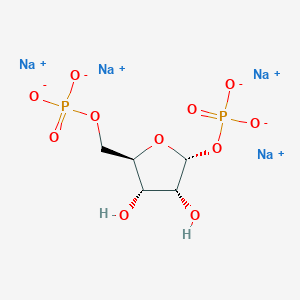

tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGFWTMOJJPOTG-HPORTLBWSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Na4O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554769 |

Source

|

| Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113599-17-0 |

Source

|

| Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt, a pivotal intermediate in cellular metabolism. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, biological significance, and practical applications, offering field-proven insights and detailed methodologies.

Introduction: The Centrality of a Doubly Phosphorylated Pentose

α-D-Ribose 1,5-Bis(phosphate) is a key metabolic intermediate that, despite its relatively simple structure, occupies a critical crossroads in cellular biochemistry.[1] Its significance stems from its central role in the pentose phosphate pathway and as a precursor for the synthesis of 5-phospho-α-D-ribose 1-diphosphate (PRPP), a molecule indispensable for the biosynthesis of nucleotides and certain amino acids.[2] This guide will elucidate the multifaceted nature of this compound, providing the technical depth necessary for its effective utilization in research and drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The tetrasodium salt of α-D-Ribose 1,5-Bis(phosphate) is a white to off-white powder, a form that enhances its solubility and stability for research applications.[3]

Structural Elucidation

The structure of α-D-Ribose 1,5-Bis(phosphate) is characterized by a D-ribofuranose ring phosphorylated at both the C1 and C5 positions. The "α" designation refers to the stereochemistry at the anomeric C1 carbon, where the phosphate group is oriented in the axial position.[4]

Chemical Structure of α-D-Ribose 1,5-Bis(phosphate)

Caption: 2D representation of α-D-Ribose 1,5-Bis(phosphate).

Physicochemical Data

For researchers, having access to precise physicochemical data is paramount for experimental design, including buffer preparation and assay development. The following table summarizes key properties of α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt.

| Property | Value | Source |

| Molecular Formula | C₅H₈Na₄O₁₁P₂ | [5] |

| Molecular Weight | 398.01 g/mol | [5] |

| CAS Number | 113599-17-0 | [5] |

| Appearance | White to off-white powder | [3] |

| Storage Temperature | -20°C | [6] |

| Predicted Water Solubility | 15.6 g/L | [7] |

| Predicted pKa (Strongest Acidic) | 0.89 | [7] |

Note: Experimental data on solubility and pKa are not widely available in peer-reviewed literature; the provided values are based on computational predictions and should be used as a guide.

Biological Significance and Metabolic Roles

α-D-Ribose 1,5-Bis(phosphate) is a crucial node in cellular metabolism, primarily recognized for its role in the synthesis of PRPP and its involvement in the pentose phosphate pathway.

An Alternative Route to PRPP Synthesis

While PRPP is canonically synthesized from ribose-5-phosphate by PRPP synthetase, an alternative pathway utilizes α-D-Ribose 1,5-Bis(phosphate). This pathway involves the phosphorylation of ribose-1,5-bisphosphate to PRPP, a reaction catalyzed by the enzyme ribose 1,5-bisphosphate phosphokinase (EC 2.7.4.23), also known as PhnN in E. coli.[2] This alternative route highlights the metabolic flexibility of cells in producing this essential precursor for nucleotide biosynthesis.

Caption: Alternative pathway for PRPP synthesis.

A Key Regulator of Glycolysis

Beyond its role as a biosynthetic precursor, α-D-Ribose 1,5-Bis(phosphate) has been identified as a potent allosteric activator of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[8] This positions it as a significant regulator of glucose metabolism, linking the pentose phosphate pathway with the central carbon metabolism. The activation of PFK by nanomolar concentrations of ribose 1,5-bisphosphate underscores its importance in cellular energy homeostasis.[8]

Synthesis and Purification

The availability of high-purity α-D-Ribose 1,5-Bis(phosphate) is essential for reproducible experimental outcomes. Both enzymatic and chemical synthesis strategies have been explored for phosphorylated sugars.

Enzymatic Synthesis

A common and effective method for the laboratory-scale synthesis of ribose 1,5-bisphosphate is through enzymatic reactions. One established protocol involves the incubation of glucose 1,6-bisphosphate with ribose 1-phosphate in the presence of commercially available glucose-6-phosphate dehydrogenase and phosphoglucomutase.[9]

Protocol: Enzymatic Synthesis of α-D-Ribose 1,5-Bis(phosphate)

-

Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine ribose-1-phosphate and a phosphoryl donor such as 3-phosphoglyceryl phosphate.[10]

-

Enzyme Addition: Introduce glucose-1,6-bisphosphate synthase, which has been shown to catalyze the synthesis of ribose-1,5-bisphosphate.[10]

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C) for a sufficient duration to allow for substrate conversion.

-

Reaction Monitoring: Monitor the progress of the reaction by quantifying the formation of ribose-1,5-bisphosphate using a suitable analytical method, such as HPLC or a coupled-enzyme assay.

-

Purification: Purify the synthesized ribose 1,5-bisphosphate from the reaction mixture using anion-exchange chromatography, such as a DEAE-Sepharose column.[9] Elute the product with a salt gradient (e.g., NaCl or triethylammonium bicarbonate).

-

Desalting and Lyophilization: Desalt the purified fractions and lyophilize to obtain the solid product.

Chemical Synthesis Considerations

While detailed, step-by-step chemical synthesis protocols for α-D-Ribose 1,5-Bis(phosphate) are not abundant in the literature, general methods for the phosphorylation of unprotected ribose and ribonucleosides have been described.[11] These methods often involve the use of phosphorylating agents in the presence of a suitable base. However, achieving regioselectivity at the C1 and C5 positions without protecting groups can be challenging. The synthesis of related phosphorylated sugars, such as 2-deoxy-D-ribose 5-phosphate, has been reported and can provide insights into potential chemical synthesis strategies.[12]

Applications in Research and Drug Development

The unique biochemical roles of α-D-Ribose 1,5-Bis(phosphate) make it a valuable tool for researchers and drug development professionals.

A Substrate for High-Throughput Screening of Enzyme Inhibitors

Given its role as a substrate for enzymes like ribose 1,5-bisphosphate phosphokinase, this compound is instrumental in the development of high-throughput screening (HTS) assays to identify enzyme inhibitors.[13] Such assays are fundamental in the early stages of drug discovery.

Workflow: HTS for Ribose 1,5-Bisphosphate Phosphokinase Inhibitors

Caption: A generalized workflow for an HTS campaign.

A Precursor for the Synthesis of Nucleoside Analogs

The synthesis of modified nucleosides is a cornerstone of antiviral and anticancer drug development.[14] While direct use of α-D-Ribose 1,5-Bis(phosphate) as a starting material for large-scale synthesis of nucleoside analogs is not commonly reported, its enzymatic conversion to PRPP provides a key precursor for the synthesis of these therapeutic agents. Research in this area often involves the enzymatic synthesis of modified nucleosides from a modified base and a ribose donor.[15]

Experimental Protocols and Methodologies

The following provides a foundational protocol for an assay involving an enzyme that utilizes α-D-Ribose 1,5-Bis(phosphate).

General Protocol for a Ribose 1,5-Bisphosphate Phosphokinase Assay

This protocol describes a coupled-enzyme assay to determine the activity of ribose 1,5-bisphosphate phosphokinase by measuring the production of PRPP.

Materials:

-

α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt

-

ATP

-

Tris-HCl buffer

-

MgCl₂

-

Orotate phosphoribosyltransferase (OPRTase)

-

Orotidine-5'-monophosphate (OMP) decarboxylase

-

Orotic acid

-

Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.8), MgCl₂ (e.g., 5 mM), ATP (e.g., 2 mM), orotic acid (e.g., 0.5 mM), OPRTase, and OMP decarboxylase.

-

Initiate the reaction by adding a known concentration of α-D-Ribose 1,5-Bis(phosphate) and the enzyme sample (ribose 1,5-bisphosphate phosphokinase).

-

Monitor the decrease in absorbance at 295 nm in real-time. The conversion of orotic acid to UMP by the coupled enzymes results in a decrease in absorbance at this wavelength.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of orotic acid.

Note: This is a generalized protocol and will require optimization for specific enzymes and experimental conditions.

Conclusion

α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt is a fundamentally important molecule in cellular metabolism with significant implications for research and drug development. Its role as a key intermediate in the synthesis of PRPP and as a regulator of glycolysis highlights its centrality in cellular bioenergetics and biosynthesis. A thorough understanding of its structure, properties, and biological functions, as detailed in this guide, is essential for its effective application in the laboratory. As research continues to unravel the complexities of metabolic pathways, the importance of α-D-Ribose 1,5-Bis(phosphate) as a research tool and a potential target for therapeutic intervention is likely to grow.

References

-

Purification and properties of ribose phosphate isomerase from tobacco leaves. (n.d.). Plant and Cell Physiology. [Link]

-

Rojas-González, A., et al. (2022). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. Frontiers in Plant Science. [Link]

-

Khan, M. A., Dixit, A., & Upadhyaya, K. C. (1994). Purification and characterization of ribulose-1,5-bisphosphate carboxylase from triticale. Indian Journal of Biochemistry & Biophysics, 31(2), 121–126. [Link]

-

Unknown. (2020). Ribose-5-P Isomerase Deficiency. Qeios. [Link]

-

Sato, T., et al. (2007). Modified Pathway To Synthesize Ribulose 1,5-Bisphosphate in Methanogenic Archaea. Journal of Bacteriology, 189(13), 4675-4682. [Link]

-

Wikipedia contributors. (2023). Ribose 1,5-bisphosphate phosphokinase. Wikipedia. [Link]

-

Salvucci, M. E., Portis, A. R., & Ogren, W. L. (1986). Purification of ribulose-1, 5-bisphosphate carboxylase/oxygenase with high specific activity by fast protein liquid chromatography. Analytical Biochemistry, 153(1), 97-101. [Link]

-

Chem-Impex. (n.d.). a-D-Ribose 1,5-Bis(phosphate) tetrasodium salt. Chem-Impex.com. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ribose. helixchrom.com. [Link]

-

High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid. (n.d.). Chemical Journal of Chinese Universities. [Link]

-

Karaduman, R. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry. [Link]

-

WHITE PAPER. (n.d.). dynabeads.com. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. celtarys.com. [Link]

-

S., Ogushi, et al. (1991). Activation of mammalian phosphofructokinases by ribose 1,5-bisphosphate. The Journal of Biological Chemistry, 266(31), 20707-20713. [Link]

-

Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. amerigoscientific.com. [Link]

-

Prabhu, S., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). Molecular BioSystems, 13(7), 1348–1358. [Link]

-

Stankov, S., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(3), 890. [Link]

- EP0215722A1 - Method for the preparation of D-ribose - Google Patents. (n.d.).

-

Shodex. (n.d.). Analysis of Ribose According to USP-NF Method (KS-801). shodex.de. [Link]

-

MtoZ Biolabs. (n.d.). D-ribulose-1,5-bisphosphate Analysis Service. mtoz-biolabs.com. [Link]

-

Perdomo, J. A., et al. (2025). Ribulose-1,5-bisphosphate carboxylase/oxygenase activase isoforms from diverse species show differences in oligomeric structure, thermal stability, and activity. bioRxiv. [Link]

-

Chew, K. Y., et al. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR protocols, 4(3), 102405. [Link]

-

Fisher Scientific. (n.d.). alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt, TCI America™. fishersci.ca. [Link]

-

EMBL-EBI. (n.d.). alpha-D-ribose 1,5-bisphosphate(4-). ebi.ac.uk. [Link]

-

Varizhuk, I. V., et al. (2022). Synthesis of α‐D‐Ribose 1‐Phosphate and 2‐Deoxy‐α‐D‐Ribose 1‐Phosphate Via Enzymatic Phosphorolysis of 7‐Methylguanosine and 7‐Methyldeoxyguanosine. Current Protocols, 2(1), e347. [Link]

-

Mikhailov, S. N., & Fomitcheva, M. V. (2021). Antiviral nucleoside analogs. Acta Naturae, 13(2), 4-16. [Link]

-

Aleksandrova, N. M., & Doman, N. G. (1977). [Effect of temperature and pH on the ribulose-1,5-diphosphate carboxylase activity of the thermophilic hydrogen bacterium, Pseudomonas thermophila]. Mikrobiologiia, 46(3), 451–455. [Link]

-

Li, Y., et al. (2021). A Robust and Cost-Effective Luminescent-Based High-Throughput Assay for Fructose-1,6-Bisphosphate Aldolase A. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1185-1193. [Link]

-

Szilágyi, A., & Szigeti, M. (2021). Prebiotic Synthesis of Ribose. Encyclopedia. [Link]

-

Wu, C.-Y., & Lin, H.-C. (2014). Synthesis of L-Deoxyribonucleosides from D-Ribose. The Journal of Organic Chemistry, 79(17), 8046-8054. [Link]

-

FooDB. (n.d.). Showing Compound Ribose 1,5-bisphosphate (FDB028375). foodb.ca. [Link]

-

Lee, S.-H., et al. (2000). Ribose 1,5-bisphosphate inhibits fructose-1,6-bisphosphatase in rat kidney cortex. IUBMB Life, 49(1), 69-73. [Link]

-

Wikipedia contributors. (2023). Ribulose 1,5-bisphosphate. Wikipedia. [Link]

-

Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. reactionbiology.com. [Link]

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. bioassaysys.com. [Link]

-

Hatch, A. L., & Jensen, R. G. (1980). Effects of pH on Activity and Activation of Ribulose 1,5-Bisphosphate Carboxylase at Air Level CO2. Archives of Biochemistry and Biophysics, 205(2), 587-594. [Link]

-

Varizhuk, I. V., et al. (2023). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. International Journal of Molecular Sciences, 24(7), 6339. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ribose 1,5-bisphosphate phosphokinase - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. [Effect of temperature and pH on the ribulose-1,5-diphosphate carboxylase activity of the thermophilic hydrogen bacterium, Pseudomonas thermophila] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | CAS 113599-17-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | 113599-17-0 [sigmaaldrich.com]

- 7. Showing Compound Ribose 1,5-bisphosphate (FDB028375) - FooDB [foodb.ca]

- 8. Activation of mammalian phosphofructokinases by ribose 1,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modified Pathway To Synthesize Ribulose 1,5-Bisphosphate in Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. madridge.org [madridge.org]

- 11. Purification and characterization of ribulose-1,5-bisphosphate carboxylase from triticale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. amerigoscientific.com [amerigoscientific.com]

- 14. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt chemical properties

Technical Whitepaper: -D-Ribose 1,5-Bis(phosphate)

The Critical Cofactor in Pentose Metabolism and Nucleotide Salvage[1]

Executive Summary

For researchers in nucleotide metabolism and synthetic biology, Ribose-1,5-P

Physicochemical Profile

The tetrasodium salt is the most stable and commercially available form of this compound. It is highly polar and susceptible to hydrolysis if mishandled.[1]

| Property | Specification |

| Chemical Name | |

| CAS Number | 113599-17-0 |

| Molecular Formula | C |

| Molecular Weight | 398.01 g/mol |

| Solubility | > 50 mg/mL in Water (Clear, Colorless) |

| Appearance | White to off-white lyophilized powder |

| pKa (approx) | |

| Stability | Acid Labile. The C1-glycosyl phosphate bond hydrolyzes rapidly at pH < 5.[1][2][3]0. |

| Storage | -20°C (Desiccated). Very hygroscopic.[1] |

Critical Structural Note: The molecule features a phosphate ester at the C5 position and a glycosyl phosphate at the C1 position. The

Mechanistic Biochemistry: The "Ping-Pong" Activation

The primary application of Ribose-1,5-P

The Mechanism

PPM operates via a phosphoryl-enzyme intermediate .[1] The active site contains a serine (or threonine) residue that must be phosphorylated to be active.

-

Priming (Activation): The dephospho-enzyme (inactive) binds Ribose-1,5-P

.[1] The cofactor transfers a phosphate group to the enzyme, releasing Ribose-1-P (or Ribose-5-P) and leaving the enzyme in its active, phosphorylated state.[1] -

Catalysis: The phospho-enzyme binds the substrate (e.g., Ribose-1-P), donates its phosphate to the C5 position (forming a transient bisphosphate intermediate), and then re-accepts the phosphate from the C1 position.[1]

Without exogenous Ribose-1,5-P

Pathway Visualization

The following diagram illustrates the activation cycle and the metabolic context.

Figure 1: The activation of Phosphopentomutase by Ribose-1,5-bisphosphate.[1][4] The cofactor is required to convert the inactive apo-enzyme into the catalytic phospho-enzyme.[1]

Experimental Protocols

Protocol A: Reconstitution of Recombinant Phosphopentomutase

Context: Commercial or home-purified PPM (e.g., E. coli DeoB or human PGM2) is frequently supplied as a lyophilized powder or glycerol stock.[1] It requires "priming" with Ribose-1,5-P

Reagents:

-

PPM Enzyme Stock (1 mg/mL)

-

Activation Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl

, 0.1 mM EDTA.[1] -

Activator: 10 mM Ribose-1,5-P

Tetrasodium Salt (dissolved in water).[1]

Procedure:

-

Dilution: Dilute the PPM enzyme to 10

M in Activation Buffer. -

Addition: Add Ribose-1,5-P

to a final concentration of 10–50-

Note: A 1:1 to 5:1 molar ratio (Cofactor:Enzyme) is usually sufficient. Excess cofactor is not inhibitory but is unnecessary.[1]

-

-

Incubation: Incubate on ice for 15 minutes.

-

Why? This allows the slow phosphoryl transfer from the bisphosphate to the active site Ser/Thr.

-

-

Usage: The enzyme is now "primed." Aliquot and use immediately in coupled assays. Avoid repeated freeze-thaw of the primed enzyme, as the phosphate group on the enzyme is hydrolytically unstable over long periods.

Protocol B: Quality Control via Coupled Assay

Context: To verify the integrity of your Ribose-1,5-P

Workflow:

-

System: Inosine + P

-

Step 2: Ribose-1-P

Ribose-5-P.[1] -

Detection: Ribose-5-P is difficult to detect directly.[1] Standard practice couples this further to PRPP Synthase (consuming ATP) or uses acid-labile phosphate determination (R1P is acid-labile; R5P is acid-stable).[1]

Acid-Lability Test (Quick QC):

-

Incubate Ribose-1,5-P

in 1M H -

Measure free phosphate (Pi) using Malachite Green.[1]

-

Result: You should observe release of 50% of total phosphate (the C1-phosphate hydrolyzes; the C5-phosphate remains stable).[1] If 100% Pi is released, the sample has degraded to free ribose + Pi.

Synthesis & Handling Considerations

Synthesis Routes

While chemical synthesis is challenging due to the stereoselectivity required at C1, enzymatic synthesis is the standard for generating authentic standards.

-

Enzymatic Route: Glucose-1,6-bisphosphate + Ribose-1-P

Glucose-1-P + Ribose-1,5-P-

Insight: Phosphoglucomutase (PGM) has broad specificity and can synthesize Ribose-1,5-P

using Glucose-1,6-P

-

Stability & Storage[1]

-

Hygroscopicity: The tetrasodium salt absorbs atmospheric water rapidly, leading to hydrolysis. Always equilibrate the vial to room temperature before opening.

-

pH Sensitivity: Never expose to pH < 6.0 during storage or buffer preparation. The C1-phosphate bond energy is high (

kcal/mol), making it prone to spontaneous hydrolysis in acidic environments.[1] -

Freezing: Flash freeze aliquots in liquid nitrogen. Store at -20°C or -80°C.

References

-

Chemical Identity: Sigma-Aldrich.[1] alpha-D-Ribose 1,5-bis(phosphate) tetrasodium salt Product Sheet. CAS 113599-17-0.[1][2][5][6] Link

- Enzymology (PPM Mechanism): Rashid, N., et al. (2004). "Crystal structure of a phosphopentomutase from Bacillus cereus in complex with ribose-5-phosphate." Proteins: Structure, Function, and Bioinformatics.

-

Archaeal Metabolism: Finn, M.W., & Tabita, F.R. (2004). "Modified Pathway To Synthesize Ribulose 1,5-Bisphosphate in Methanogenic Archaea." Journal of Bacteriology. (Identifies Ribose-1,5-P2 as a precursor to RuBP). Link

-

Enzymatic Synthesis: Ray, W.J., & Peck, E.J. (1972). "Phosphomutases."[1][7][8] The Enzymes. (Details the synthesis of Ribose-1,5-P2 using Phosphoglucomutase).

Sources

- 1. ymdb.ca [ymdb.ca]

- 2. alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | 113599-17-0 [sigmaaldrich.com]

- 3. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 4. ECMDB: Ribose 1,5-bisphosphate (ECMDB11688) (M2MDB000819) [ecmdb.ca]

- 5. α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | CAS 113599-17-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pure-synth.com [pure-synth.com]

- 7. Phosphopentomutase (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phosphopentomutase - Wikipedia [en.wikipedia.org]

alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt role in nucleotide synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Central Role of α-D-Ribose 1,5-Bisphosphate (PRPP) in Nucleotide Synthesis

Executive Summary

5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP), commercially available as its stable tetrasodium salt, is a cornerstone of cellular metabolism. Far from being a simple intermediate, PRPP is the activated form of ribose-5-phosphate, serving as the critical donor of the ribose-phosphate moiety for the synthesis of all purine and pyrimidine nucleotides. Its production is a tightly regulated, rate-limiting step that dictates the overall flux through both the de novo and salvage pathways of nucleotide biosynthesis. This guide provides a comprehensive technical overview of PRPP's synthesis, its multifaceted roles in nucleotide metabolism, the clinical implications of its dysregulation, and its emergence as a significant target for therapeutic intervention. For researchers in biochemistry, oncology, and drug development, a deep understanding of PRPP metabolism is indispensable for dissecting cellular proliferation and designing next-generation therapeutics.

Introduction: PRPP - The Activated Ribose Donor

Nucleotides are fundamental to life, serving as the monomers for DNA and RNA, carriers of metabolic energy (ATP, GTP), and crucial components of essential cofactors (NAD+, FAD).[1][2] The cell employs two main strategies for their synthesis: the energy-intensive de novo pathways that build nucleotides from simple precursors like amino acids and CO2, and the energy-efficient salvage pathways that recycle pre-existing bases.[1][3] At the heart of both strategies lies α-D-Ribose 1,5-Bisphosphate, or PRPP.[4][5]

Chemical Structure and Properties of α-D-Ribose 1,5-Bisphosphate Tetrasodium Salt

PRPP is a high-energy sugar phosphate.[6] The key to its function is the pyrophosphate group attached to the anomeric carbon (C1) of the ribose sugar. This bond is highly labile, making PRPP an excellent leaving group in nucleophilic substitution reactions and providing the thermodynamic driving force for the transfer of the 5-phosphoribosyl group. The tetrasodium salt form is a stable, water-soluble white powder, making it a convenient reagent for in vitro biochemical assays.[7][8]

| Property | Value |

| Molecular Formula | C5H8Na4O11P2[7][9] |

| Molecular Weight | 398.01 g/mol [7][9] |

| CAS Number | 113599-17-0[7] |

| Appearance | White to off-white powder[7] |

| Storage | ≤ -20 °C |

The Pivotal Role of PRPP in Cellular Metabolism

PRPP is a universal and indispensable metabolite.[10][11] Its availability directly influences the rates of:

-

De Novo Purine Synthesis: The purine ring is constructed directly upon the ribose-phosphate scaffold provided by PRPP.[12][13]

-

De Novo and Salvage Pyrimidine Synthesis: PRPP is added to the pre-synthesized orotate ring in the de novo pathway or to salvaged pyrimidine bases.[3][14]

-

Purine Salvage: Free purine bases are directly converted back into nucleotides in a single step using PRPP.[12]

-

Amino Acid Synthesis: PRPP is a precursor for the biosynthesis of histidine and tryptophan in certain organisms.[11][15]

-

Cofactor Synthesis: It is required for the synthesis of NAD and NADP+.[2][11]

This central position makes the regulation of PRPP levels a critical control point for coordinating cell growth and proliferation.[2]

The Synthesis of PRPP: A Tightly Regulated Process

The intracellular concentration of PRPP is meticulously controlled, primarily through the regulation of its synthesizing enzyme, PRPP Synthetase.

The Precursor: Ribose-5-Phosphate

The substrate for PRPP synthesis, Ribose-5-Phosphate (R5P), is primarily generated through the pentose phosphate pathway (PPP).[1][16] The PPP is an anabolic sensor that balances the cell's need for R5P for nucleotide synthesis against its requirement for NADPH for reductive biosynthesis.[17]

The Key Enzyme: PRPP Synthetase (PRS)

PRPP Synthetase (EC 2.7.6.1) catalyzes the irreversible transfer of a pyrophosphoryl group from ATP to the C1 position of R5P, yielding PRPP and AMP.[2][11] This is an unusual pyrophosphoryl transfer reaction that "activates" the ribose sugar.[10]

Reaction: Ribose-5-Phosphate + ATP → 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) + AMP[11]

// Nodes R5P [label="Ribose-5-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; PRPP [label="α-D-Ribose 1,5-Bisphosphate\n(PRPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMP [label="AMP", fillcolor="#FFFFFF", fontcolor="#202124"]; PRS [label="PRPP Synthetase\n(PRS)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];

// Edges R5P -> PRS; ATP -> PRS; PRS -> PRPP [label=" Mg²⁺, Pi"]; PRS -> AMP;

// Invisible nodes for layout {rank=same; R5P; ATP;} {rank=same; PRPP; AMP;} } /dot Caption: Synthesis of PRPP from Ribose-5-Phosphate and ATP.

PRS activity is subject to complex allosteric regulation, ensuring that PRPP synthesis is tightly coupled to the cell's metabolic state.[15][18]

-

Activation: Inorganic phosphate (Pi) is a crucial allosteric activator.[18]

-

Feedback Inhibition: The enzyme is inhibited by the end products of the pathways it feeds. Purine ribonucleotides (ADP, GDP) and, to a lesser extent, pyrimidine nucleotides, act as allosteric inhibitors.[2][14] This feedback mechanism prevents the overproduction of nucleotides.

Table: Key Regulators of Mammalian PRPP Synthetase

| Regulator | Type | Mechanism |

| Inorganic Phosphate (Pi) | Allosteric Activator | Binds to a regulatory site, promoting the active conformation of the enzyme.[18] |

| ADP, GDP | Allosteric Inhibitor | End-products of purine synthesis bind to distinct allosteric sites, reducing enzyme activity.[2][14] |

| AMP | Product Inhibitor | Competes with ATP at the active site.[2][11] |

PRPP in De Novo Purine Nucleotide Synthesis

The de novo synthesis of purines is a fundamental pathway where the purine ring system is assembled piece by piece directly onto the ribose moiety supplied by PRPP.[12][19]

Pathway Overview

The pathway begins with PRPP and, through a series of 10 subsequent reactions involving amino acids (glycine, glutamine, aspartate), CO2, and one-carbon units from tetrahydrofolate, culminates in the formation of the first purine nucleotide, Inosine Monophosphate (IMP).[5][19] IMP then serves as the branch point for the synthesis of AMP and GMP.[12][13]

The Committed Step: PRPP to 5-Phosphoribosylamine

The first and rate-limiting step of de novo purine synthesis is the displacement of the pyrophosphate group from PRPP by the amide group of glutamine.[12][16] This reaction is catalyzed by Glutamine PRPP Amidotransferase and is essentially irreversible, committing the 5-phosphoribosyl unit to purine synthesis.[16] The availability of PRPP is a major determinant of the rate of this reaction.[14]

// Nodes PRPP [label="PRPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRA [label="5-Phosphoribosylamine", fillcolor="#FFFFFF", fontcolor="#202124"]; IMP [label="Inosine Monophosphate\n(IMP)", fillcolor="#FBBC05", fontcolor="#202124"]; AMP [label="AMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GMP [label="GMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enz1 [label="Glutamine PRPP\nAmidotransferase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; Steps [label="9 Steps\n(Glycine, Aspartate,\nGlutamine, THF, CO₂)", shape=plaintext, fontcolor="#5F6368"];

// Edges PRPP -> Enz1; Enz1 -> PRA [label=" Glutamine → Glutamate"]; PRA -> Steps; Steps -> IMP; IMP -> AMP [label=" Aspartate, GTP"]; IMP -> GMP [label=" Glutamine, ATP"];

// Feedback Inhibition AMP -> Enz1 [style=dashed, color="#EA4335", arrowhead=tee]; GMP -> Enz1 [style=dashed, color="#EA4335", arrowhead=tee]; } /dot Caption: Overview of De Novo Purine Synthesis Pathway.

Experimental Protocol: In Vitro Assay for PRPP Synthetase Activity

This protocol describes a coupled-enzyme spectrophotometric assay to measure the rate of PRPP formation. The production of AMP is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Objective: To determine the kinetic parameters of PRPP Synthetase.

Principle:

-

PRS: Ribose-5-P + ATP → PRPP + AMP

-

PK: AMP + ATP → 2 ADP

-

PK: 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP

-

LDH: 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺

The rate of PRPP synthesis is proportional to the rate of NADH oxidation, measured as a decrease in absorbance at 340 nm.

Materials:

-

Purified PRPP Synthetase

-

Ribose-5-Phosphate solution

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a master mix in the assay buffer containing saturating concentrations of PEP, NADH, PK, and LDH.

-

Aliquot the master mix into cuvettes and equilibrate to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Add the purified PRPP Synthetase enzyme to each cuvette and mix.

-

Initiate the reaction by adding the substrate, Ribose-5-Phosphate. The concentration of ATP should be saturating, while R5P can be varied to determine Kₘ.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Perform control reactions lacking either the PRS enzyme or R5P to account for any background NADH oxidation.

-

Repeat the assay with varying concentrations of R5P to determine Kₘ and Vₘₐₓ. To study inhibitors, include them in the reaction mixture.

Causality: This coupled assay provides a continuous and sensitive measure of enzyme activity. The choice of PK/LDH system is a classic method to quantify ADP or AMP production by linking it to NADH oxidation. Each step is designed to be in excess so that the PRS-catalyzed reaction is the sole rate-limiting step.

PRPP in Pyrimidine Nucleotide Synthesis

In contrast to purine synthesis, the pyrimidine ring is first assembled as a free base (orotate) before the ribose-phosphate moiety is attached.[3][14]

De Novo Pathway: Addition of PRPP to the Pre-formed Orotate Ring

The pyrimidine ring is synthesized from carbamoyl phosphate and aspartate.[14] After the six-membered orotate ring is formed, orotate phosphoribosyltransferase (OPRT) catalyzes the transfer of the 5-phosphoribosyl group from PRPP to orotate, forming orotidine 5'-monophosphate (OMP).[3] This is a key step that converts the free base into a nucleotide. OMP is then decarboxylated to form UMP, the precursor for all other pyrimidine nucleotides.[3]

// Nodes Precursors [label="Carbamoyl Phosphate\n+ Aspartate", fillcolor="#FFFFFF", fontcolor="#202124"]; Orotate [label="Orotate", fillcolor="#FFFFFF", fontcolor="#202124"]; PRPP [label="PRPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OMP [label="Orotidine 5'-Monophosphate\n(OMP)", fillcolor="#FBBC05", fontcolor="#202124"]; UMP [label="Uridine Monophosphate\n(UMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enz1 [label="Orotate\nPhosphoribosyltransferase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];

// Edges Precursors -> Orotate [label="Multiple Steps"]; Orotate -> Enz1; PRPP -> Enz1; Enz1 -> OMP [label=" PPi"]; OMP -> UMP [label=" OMP Decarboxylase\n(CO₂ released)"];

// Activation PRPP -> Precursors [style=dashed, color="#34A853", arrowhead=open, label=" Activates\nCPS II"]; } /dot Caption: PRPP in the De Novo Pyrimidine Synthesis Pathway.

The Salvage Pathways: An Energy-Efficient Route to Nucleotides

Salvage pathways are crucial for recycling nucleobases from the degradation of DNA and RNA, saving significant cellular energy compared to de novo synthesis.[1] PRPP is the essential co-substrate for these reactions.

Purine Salvage

Two key enzymes salvage purine bases:

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Converts hypoxanthine and guanine to IMP and GMP, respectively.[12]

-

Adenine phosphoribosyltransferase (APRT): Converts adenine to AMP.[12]

Both enzymes use PRPP as the source of the activated ribose-phosphate. The deficiency of HGPRT leads to Lesch-Nyhan syndrome, a severe neurological disorder characterized by massive overproduction of uric acid due to the inability to salvage purines, leading to increased PRPP levels and accelerated de novo synthesis.[6]

// Nodes Bases [label="Purine & Pyrimidine Bases\n(Hypoxanthine, Guanine,\nAdenine, Uracil)", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder]; PRPP [label="PRPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleotides [label="Nucleotides\n(IMP, GMP, AMP, UMP)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; Enzymes [label="Phosphoribosyl-\ntransferases\n(e.g., HGPRT, APRT)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];

// Edges Bases -> Enzymes; PRPP -> Enzymes; Enzymes -> Nucleotides [label=" PPi"]; } /dot Caption: General Scheme of Nucleotide Salvage Pathways.

Clinical Significance of Altered PRPP Metabolism

Given its central role, it is not surprising that dysregulation of PRPP synthesis has severe clinical consequences.

PRPP Synthetase Superactivity

This rare, X-linked genetic disorder is caused by mutations in the PRPS1 gene that lead to an overactive PRS enzyme.[2][18] The mutations typically impair the allosteric feedback inhibition by purine nucleotides, leading to constitutively high levels of PRPP.[18][20]

Consequences:

-

Purine Overproduction: The excess PRPP drives the de novo purine pathway into overdrive.

-

Hyperuricemia and Gout: The accelerated purine synthesis and subsequent catabolism lead to massive overproduction of uric acid, causing severe gouty arthritis and kidney stones.[6][16][18]

-

Neurological Impairment: In severe forms, patients can present with sensorineural hearing loss, developmental delay, and ataxia.[20]

Table: Clinical Disorders of PRPP Metabolism

| Disorder | Genetic Basis | Biochemical Defect | Key Clinical Features |

| PRS Superactivity | Gain-of-function mutation in PRPS1 | Increased PRS activity due to loss of allosteric inhibition.[18][20] | Hyperuricemia, gout, kidney stones, neurodevelopmental impairment.[18][20] |

| Lesch-Nyhan Syndrome | Deficiency in HPRT1 | Inability to salvage hypoxanthine and guanine; PRPP accumulates and drives de novo synthesis. | Severe hyperuricemia, self-mutilation, cognitive impairment, dystonia.[6] |

| Arts Syndrome | Loss-of-function mutation in PRPS1 | Reduced PRS activity. | Profound sensorineural hearing loss, hypotonia, ataxia, intellectual disability.[2] |

PRPP Metabolism as a Target for Drug Development

The heavy reliance of rapidly proliferating cells, particularly cancer cells, on nucleotide synthesis makes the pathways involving PRPP attractive targets for chemotherapy.

Rationale for Targeting PRPP Synthetase

Inhibiting PRPP synthetase offers a powerful strategy to simultaneously block all downstream pathways that require PRPP, including de novo and salvage synthesis of both purines and pyrimidines.[21][22] This multi-pronged attack could be more effective than targeting a single downstream enzyme and may circumvent resistance mechanisms.

Examples of Inhibitors

-

Nucleoside Analogs: Certain synthetic nucleosides can be phosphorylated within the cell to their monophosphate form, which can then act as competitive inhibitors of PRPP synthetase. For example, the monophosphate of 4-methoxy-pyrimido[5,4-d]pyrimidine (MRPP) is a competitive inhibitor with respect to the activator, inorganic phosphate.[21]

-

Allosteric Inhibitors: The development of non-bisphosphonate, allosteric inhibitors of enzymes in related pyrophosphate pathways, such as Farnesyl Pyrophosphate Synthase (FPPS), provides a promising blueprint for discovering novel PRS inhibitors.[23][24] Such compounds could offer better bioavailability and tissue distribution profiles.

Conclusion

α-D-Ribose 1,5-Bisphosphate is a critical node in the metabolic network, integrating the pentose phosphate pathway with the biosynthesis of nucleotides, cofactors, and amino acids. The enzyme responsible for its synthesis, PRPP synthetase, functions as a key gatekeeper, tightly regulating metabolic flux in response to cellular needs. The severe pathologies arising from its dysregulation underscore its importance in human health. For drug development professionals, the PRPP metabolic axis represents a validated and compelling target space, offering the potential to develop potent anti-proliferative agents for oncology and other diseases of uncontrolled cell growth.

References

-

Ashihara, H., & Stasolla, C. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]

-

Gots, J. S., & Benson, C. E. (1974). Regulation and Mechanism of Phosphoribosylpyrophosphate Synthetase: Repression by End Products. Journal of Bacteriology. [Link]

-

The Science Notes. (2023). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. The Science Notes. [Link]

-

Pixorize. De Novo Purine Synthesis Mnemonic for USMLE. Pixorize. [Link]

-

Picmonic. De Novo Purine Synthesis PDF. Picmonic. [Link]

-

Orphanet. (2005). Phosphoribosylpyrophosphate synthetase superactivity. Orphanet. [Link]

-

Microbe Notes. (2022). Purine Synthesis. Microbe Notes. [Link]

-

LibreTexts Biology. (2025). 7.11: Purine de novo Biosynthesis. Biology LibreTexts. [Link]

-

Grantome. Regulation and Mechanism of Prpp Synthetase. Grantome. [Link]

-

Fox, I. H., & Kelley, W. N. (1971). Phosphoribosylpyrophosphate in Man: Biochemical and Clinical Significance. Annals of Internal Medicine. [Link]

-

Brapson, A., et al. (2022). Phosphoribosyl Pyrophosphate Synthetase. Encyclopedia MDPI. [Link]

-

Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]

-

ASM Journals. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]

-

Basicmedical Key. (2022). Purine and Pyrimidine Metabolism. Basicmedical Key. [Link]

-

Chem-Impex. a-D-Ribose 1,5-Bis(phosphate) tetrasodium salt. Chem-Impex. [Link]

-

DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]

-

PubMed. (1987). Inhibition of phosphoribosylpyrophosphate synthetase by 4-methoxy-(MRPP) and 4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine (ARPP). PubMed. [Link]

-

Pearson. (2025). Genetics Nucleotide Metabolism Study Guide for Exams. Pearson. [Link]

-

YouTube. (2017). Pyrimidine Synthesis and Salvage Pathway. YouTube. [Link]

-

AccessMedicine. (2022). Nucleotide Metabolism | High-Yield Q & A Review for USMLE Step 1. AccessMedicine. [Link]

-

PubMed. (2013). Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. PubMed. [Link]

-

PubMed. (1982). Regulation of phosphoribosylpyrophosphate synthetase by endogenous purine and pyrimidine compounds and synthetic analogs in normal and leukemic white blood cells. PubMed. [Link]

-

Pure Synth. Alpha-D-Ribose 15-Bis(Phosphate) Tetrasodium Salt. Pure Synth. [Link]

-

PubMed. (2019). Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells. PubMed. [Link]

-

MedlinePlus Genetics. (2009). Phosphoribosylpyrophosphate synthetase superactivity. MedlinePlus Genetics. [Link]

-

PubMed. (1977). The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism. PubMed. [Link]

-

YouTube. (2025). Nucleotide Metabolism. YouTube. [Link]

-

Yeast Metabolome Database. α-D-ribose 5-phosphate (YMDB00650). Yeast Metabolome Database. [Link]

-

ETH Library. (2023). Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia. ETH Library. [Link]

-

MDPI. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI. [Link]

-

Wikipedia. Ribose 1,5-bisphosphate phosphokinase. Wikipedia. [Link]

Sources

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetics Nucleotide Metabolism Study Guide for Exams | Notes [pearson.com]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. acpjournals.org [acpjournals.org]

- 7. chemimpex.com [chemimpex.com]

- 8. α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | CAS 113599-17-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. pure-synth.com [pure-synth.com]

- 10. Regulation and Mechanism of Prpp Synthetase - Robert Switzer [grantome.com]

- 11. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Purine and Pyrimidine Metabolism | Basicmedical Key [basicmedicalkey.com]

- 15. PRPP synthetase - Creative Enzymes [creative-enzymes.com]

- 16. picmonic.com [picmonic.com]

- 17. mdpi.com [mdpi.com]

- 18. orpha.net [orpha.net]

- 19. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 20. Phosphoribosylpyrophosphate synthetase superactivity: MedlinePlus Genetics [medlineplus.gov]

- 21. Inhibition of phosphoribosylpyrophosphate synthetase by 4-methoxy-(MRPP) and 4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine (ARPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulation of phosphoribosylpyrophosphate synthetase by endogenous purine and pyrimidine compounds and synthetic analogs in normal and leukemic white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt CAS number 113599-17-0

CAS Number: 113599-17-0 Formula: C₅H₈Na₄O₁₁P₂ Molecular Weight: 398.01 g/mol [1]

Executive Summary

alpha-D-Ribose 1,5-Bis(phosphate) (Ribose-1,5-P₂) is a specialized organophosphate cofactor primarily utilized in the kinetic activation of the enzyme phosphopentomutase (PPM; EC 5.4.2.7) .[2] Unlike its structural analog ribulose-1,5-bisphosphate (RuBP), which drives carbon fixation in photosynthesis, Ribose-1,5-P₂ functions as a molecular "primer" in nucleotide metabolism. It facilitates the intramolecular phosphoryl transfer required to interconvert ribose-1-phosphate and ribose-5-phosphate, a critical step in the "ribose shuffle" linking nucleoside salvage pathways to the pentose phosphate pathway.

This guide provides a comprehensive technical analysis of the tetrasodium salt form, detailing its physicochemical stability, mechanistic role in enzymology, and validated protocols for its application in high-throughput screening and metabolic profiling.

Chemical Identity & Physicochemical Profile[3][4][5]

The tetrasodium salt form is engineered to maximize solubility and counteract the inherent instability of the glycosyl phosphate bond at the C1 position.

Structural Integrity and Stability

The molecule contains two distinct phosphate groups:

-

C5-Phosphate: A standard phosphoester bond, chemically stable under physiological conditions.

-

C1-Phosphate (Anomeric): A glycosyl phosphate (hemiacetal phosphate). This bond is thermodynamically high-energy and acid-labile.

Critical Handling Note: The C1-phosphate is susceptible to hydrolysis in acidic environments (pH < 5.0), leading to the formation of ribose-5-phosphate and inorganic phosphate. The tetrasodium counter-ions buffer the local environment, maintaining a neutral-to-basic pH upon reconstitution, which is essential for shelf-life.

Physicochemical Data Table

| Property | Specification | Technical Insight |

| Appearance | White to off-white lyophilized powder | Hygroscopic; protect from moisture to prevent hydrolysis. |

| Solubility | > 50 mg/mL in Water | Dissolves instantly; clear, colorless solution. |

| pH (1% Solution) | 7.5 – 9.0 | Basic pH prevents acid-catalyzed cleavage of the C1-P bond. |

| Purity (HPLC) | ≥ 95% | Impurities often include Ribose-5-Phosphate (degradation product). |

| Storage | -20°C (Desiccated) | Long-term stability requires freezing. Solutions should be prepared fresh. |

| 31P-NMR | Two distinct singlets | Confirms presence of both phosphate groups; C1-P is typically downfield. |

Mechanistic Role in Enzymology

The primary application of Ribose-1,5-P₂ is the activation of Phosphopentomutase (PPM) .

The "Ping-Pong" Activation Mechanism

PPM belongs to the phosphohexomutase superfamily, which utilizes a phosphorylated active site histidine residue to catalyze intramolecular transfer.

-

Apo-Enzyme State: Purified recombinant PPM is often isolated in an inactive, dephosphorylated "apo" state.

-

Priming (Activation): Ribose-1,5-P₂ binds to the apo-enzyme. The C1-phosphate group is transferred to the active site histidine (His-P), converting the enzyme to its active "holo" form.

-

Catalytic Cycle: The now-phosphorylated enzyme binds the substrate (e.g., Ribose-5-P), donates its phosphate to the C1 position (creating a transient Ribose-1,5-P₂ intermediate), and then recaptures the phosphate from the C5 position, releasing the product (Ribose-1-P).

Note: Ribose-1,5-P₂ is not consumed in the reaction; it acts strictly as a cofactor to maintain the phosphorylation state of the enzyme.

Pathway Visualization

The following diagram illustrates the activation of Apo-PPM and its subsequent catalytic cycle.

Figure 1: Mechanism of Phosphopentomutase activation by Ribose-1,5-bisphosphate.

Experimental Application & Protocols

Reconstitution and Handling

Objective: Prepare a stable stock solution for enzymatic assays.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (which accelerates hydrolysis).

-

Solvent: Use molecular biology grade water or 10 mM Tris-HCl (pH 8.0). Avoid acidic buffers (Acetate, Citrate) during reconstitution.

-

Concentration: Prepare a 10 mM stock solution.

-

Aliquot: Divide into single-use aliquots (e.g., 50 µL) and freeze at -80°C. Do not freeze-thaw more than once.

Validated Protocol: Spectrophotometric Coupled Assay for PPM Activity

This protocol measures the conversion of Ribose-5-P to Ribose-1-P by coupling the product to Purine Nucleoside Phosphorylase (PNP) . This provides a real-time readout of PPM activity, dependent on Ribose-1,5-P₂ activation.

Principle:

-

PPM (Activated by Rib-1,5-P₂) converts Ribose-5-P

Ribose-1-P. -

PNP converts Ribose-1-P + Guanine

Guanosine + Pᵢ. -

Absorbance change is monitored (or Pᵢ release is measured). Alternatively, use Adenosine Phosphorylase + Adenosine Deaminase to monitor absorbance drop at 265 nm (Adenine

Inosine).

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂ (Mg²⁺ is required for PPM).

-

Activator: Ribose-1,5-bisphosphate (10 µM final).

-

Substrate: Ribose-5-phosphate (2 mM).

-

Coupling System: Adenosine (0.5 mM), Adenosine Phosphorylase (1 U), Adenosine Deaminase (1 U).

-

Enzyme: Purified PPM.

Step-by-Step Workflow:

-

Pre-Activation (Crucial Step):

-

Incubate Apo-PPM with 50 µM Ribose-1,5-bisphosphate and 1 mM MgCl₂ for 10 minutes on ice.

-

Why: This ensures the enzyme is fully phosphorylated (Holo-form) before the assay begins, eliminating lag phases.

-

-

Master Mix Preparation:

-

Combine Buffer, Coupling Enzymes, and Adenosine in a UV-transparent cuvette or plate.

-

-

Initiation:

-

Add the Pre-activated PPM.

-

Add Ribose-5-phosphate to start the reaction.

-

-

Measurement:

-

Monitor decrease in Absorbance at 265 nm (conversion of Adenine to Inosine).[3]

-

Calculation: Use the extinction coefficient difference between Adenine and Inosine (

) to calculate specific activity.

-

QC Workflow Visualization

Figure 2: Quality Control workflow for verifying reagent integrity prior to use.

Synthesis & Manufacturing Context

While researchers typically purchase this compound, understanding its synthesis informs purity expectations.

-

Enzymatic Synthesis: The most stereospecific method involves Glucose-1,6-bisphosphate synthase , which can accept Ribose-1-P or Ribose-5-P as alternative substrates, phosphorylating them using 1,3-bisphosphoglycerate as a donor.

-

Chemical Synthesis: Difficult due to the lability of the C1 phosphate and the need for selective phosphorylation. Chemical batches often have higher inorganic phosphate (Pᵢ) contaminants, which can inhibit PPM if not removed.

References

-

Ray, W. J., & Roscelli, G. A. (1964). A Kinetic Study of the Phosphoglucomutase Pathway. Journal of Biological Chemistry, 239, 1228-1238.

- Foundational text establishing the mechanism of phosphomutase activation by bisphosph

-

Rashid, N., et al. (2004). Crystal Structure of a Thermostable Phosphopentomutase from Bacillus stearothermophilus. Proteins: Structure, Function, and Bioinformatics, 57(4), 850-853.

- Provides structural evidence of the active site requirements for the cofactor.

-

Panosian, T. D., et al. (2011). Bacillus cereus Phosphopentomutase is an Alkaline Phosphatase Family Member.[2] Journal of Biological Chemistry, 286(10), 8043-8054.

- Detailed characterization of the enzyme's activation and the role of the bisphosph

-

Kammen, H. O., & Koo, R. (1969). Phosphopentomutases: I. Identification of Two Activities in Escherichia coli. Journal of Biological Chemistry, 244(18), 4888-4895.

- Classic methodology for the separation and assay of PPM using specific cofactors.

Sources

Methodological & Application

Synthesis of alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt

Application Note: Synthesis of -D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt

Abstract & Biological Significance[1]

Despite its biological importance, commercial availability of high-purity

Strategic Synthesis Overview

The primary challenge in synthesizing

To ensure high stereochemical purity, this protocol utilizes 5-Phosphoribosyl-1-pyrophosphate (PRPP) as the starting material. PRPP naturally possesses the correct

Reaction Logic

Workflow Diagram

Caption: Workflow for the semi-synthetic conversion of PRPP to

Detailed Protocol: Controlled Hydrolysis of PRPP

Materials Required[1][2][3][4][5][6][7][8][9]

-

Substrate: 5-Phosphoribosyl-1-pyrophosphate (PRPP) Sodium Salt (Commercial Grade, >90% purity).

-

Reagents: Hydrochloric Acid (0.1 M), Sodium Hydroxide (0.1 M and 1 M), Barium Acetate (for QC), Ethanol (absolute).

-

Resin: DEAE-Sephadex A-25 (chloride form).

-

Equipment: HPLC system (Anion Exchange column), Lyophilizer, pH meter (micro-probe).

Step-by-Step Methodology

Phase 1: Selective Hydrolysis

-

Dissolution: Dissolve 100 mg (approx. 0.2 mmol) of PRPP sodium salt in 5.0 mL of degassed, deionized water.

-

Acidification: Carefully adjust the pH of the solution to 4.0 ± 0.1 using 0.1 M HCl.

-

Critical Note: Do not drop below pH 3.0. Stronger acid will hydrolyze the ester linkage at C1, yielding Ribose-5-phosphate and destroying the bisphosphate.

-

-

Incubation: Place the reaction vessel in a water bath maintained at 70°C . Incubate for 15–20 minutes .

-

Quenching: Immediately cool the reaction on ice to 0°C. Rapidly adjust the pH to 7.5 using 0.1 M NaOH. This stops the hydrolysis.

Phase 2: Purification (Anion Exchange)

-

Column Prep: Equilibrate a DEAE-Sephadex A-25 column (1.5 x 20 cm) with 0.01 M

(Ammonium Bicarbonate). -

Loading: Load the quenched reaction mixture (containing R1,5P, Inorganic Phosphate (

), and trace R5P) onto the column. -

Elution Gradient: Elute with a linear gradient of

(0.01 M to 0.4 M).-

Elution Order: Inorganic Phosphate (

) elutes first, followed by Ribose-5-phosphate (monophosphate), then Ribose-1,5-bisphosphate , and finally unreacted PRPP (triphosphate equivalent).

-

-

Fraction Collection: Monitor absorbance at 215 nm (phosphate backbone) or use a phosphate assay on fractions. Pool fractions corresponding to the bisphosphate peak.

Phase 3: Salt Conversion & Isolation

-

Desalting/Conversion: To convert the ammonium salt to the Tetrasodium salt , pass the pooled fractions through a cation exchange column (Dowex 50W-X8,

form). -

Lyophilization: Freeze the eluate and lyophilize to dryness.

-

Result: A white, hygroscopic powder of

-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt. -

Storage: Store at -20°C under argon. The C1-phosphate is sensitive to moisture.

-

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation. The following parameters confirm the identity and purity of the product.

Quantitative Data Summary

| Parameter | Specification | Method | Notes |

| Appearance | White amorphous powder | Visual | Hygroscopic |

| Purity | > 95% | HPLC (SAX) | Retention time distinct from R5P and PRPP |

| Phosphate Content | 1.95 – 2.05 molar ratio | Colorimetric | Molybdenum Blue assay (Acid hydrolysis) |

| Sodium Content | 4.0 ± 0.2 molar ratio | Flame Photometry | Confirms Tetrasodium salt |

| > 98% |

NMR Validation (Self-Validating System)

The most definitive proof of the structure is

-

PRPP (Starting Material): Shows a doublet for the C1-pyrophosphate (

-10 to -12 ppm) and a singlet for C5-phosphate ( -

-R1,5P (Product): The pyrophosphate doublet disappears . Two distinct singlets appear:

-

C5-Phosphate:

~4.0 ppm. -

C1-Phosphate:

~2.5 ppm (shifted downfield compared to pyrophosphate).

-

-

Coupling: The absence of P-P coupling confirms the loss of the terminal phosphate.

Biological Context: The Phosphopentomutase Pathway

Understanding why you are synthesizing this molecule ensures correct application in assays.

Caption: Activation of Phosphopentomutase by

Troubleshooting & Stability

-

Hydrolysis Risk: The glycosyl phosphate bond (C1-O-P) is acid-labile. Avoid buffers with pH < 6.0 during storage.

-

Anomerization: In solution,

-R1,5P can slowly anomerize to the -

Incomplete Hydrolysis: If

P NMR shows residual pyrophosphate signals, the hydrolysis time at 70°C was insufficient. Extend by 5 minutes, but monitor for C1-hydrolysis (appearance of free R5P).

References

-

Hove-Jensen, B. (1988). "Ribose-1,5-bisphosphate: An intermediate in the interconversion of Ribose-1-phosphate and Ribose-5-phosphate." Biochemical Journal.

-

Tozzi, M. G., et al. (2006). "Pentose phosphates in nucleoside interconversion and catabolism." FEBS Journal.

-

Kammen, H. O., & Koo, R. (1969). "Phosphopentomutases.[3] I. Identification of two activities in Escherichia coli and their specific activation by Ribose-1,5-bisphosphate." Journal of Biological Chemistry.

-

Sigma-Aldrich. "Product Specification: D-Ribose 5-phosphate disodium salt." (Used as reference for starting material standards).

-

PubChem. "Compound Summary: Ribose 1,5-bisphosphate."[4]

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Modelling the reaction mechanism of ribulose-1,5-bisphosphate carboxylase/oxygenase and consequences for kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphopentomutase (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt for Cell Culture Studies

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt in mammalian cell culture. α-D-Ribose 1,5-bisphosphate (R15BP) is a phosphorylated monosaccharide that serves as a key metabolic intermediate. Its strategic introduction into cell culture systems offers a powerful tool for investigating the intricate networks of nucleotide metabolism, cellular energetics, and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to modulate and study the pentose phosphate pathway (PPP) and its downstream effects on cellular proliferation, differentiation, and metabolic phenotype. We provide not only step-by-step methodologies but also the underlying biochemical rationale to empower researchers to design robust, self-validating experiments.

Scientific Foundation: The Central Role of Phosphorylated Ribose

To appreciate the utility of α-D-Ribose 1,5-bisphosphate, one must first understand the metabolic nexus where it resides. The pentose phosphate pathway (PPP) is a fundamental component of cellular metabolism that runs parallel to glycolysis.[1] Its primary functions are to generate NADPH, which provides reducing power for antioxidant defense and biosynthesis, and to produce Ribose-5-phosphate (R5P).[1][2]

R5P is the indispensable precursor for the synthesis of 5-phospho-α-D-ribose 1-diphosphate (PRPP).[1] This reaction, catalyzed by the highly regulated enzyme Ribose-phosphate pyrophosphokinase (PRPS1), is a critical control point in nucleotide biosynthesis.[3][4][5] PRPP is subsequently used in both the de novo and salvage pathways for the production of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[1][5] Given that rapidly dividing cells, such as cancer cells, have an immense demand for nucleotides, the activity of the PPP and PRPS1 is often elevated in these contexts.[1]

α-D-Ribose 1,5-bisphosphate is a closely related metabolite that can be enzymatically synthesized from Ribose-5-phosphate.[6] Crucially, R15BP has been identified as a potent activator of phosphofructokinase, a key rate-limiting enzyme in glycolysis.[6] By supplementing cell cultures with R15BP, researchers can introduce a key metabolite that influences both nucleotide synthesis precursor pools and central carbon metabolism. The tetrasodium salt form is utilized to enhance its solubility and stability in aqueous cell culture media.[7]

Signaling Pathway Context

The diagram below illustrates the central position of phosphorylated ribose derivatives in cellular metabolism, linking the Pentose Phosphate Pathway to nucleotide synthesis.

Figure 1: Metabolic role of phosphorylated ribose.

Applications in Cell Culture Research

Supplementing media with α-D-Ribose 1,5-Bis(phosphate) can be applied to several research areas:

-

Cancer Metabolism: Investigate the reliance of cancer cells on the PPP and nucleotide synthesis. Determine if providing an excess of a downstream metabolite can rescue cells from inhibitors of the PPP or PRPS1.

-

Cellular Energetics: Study the interplay between glycolysis and the PPP. As R15BP can activate phosphofructokinase, its addition may alter the metabolic flux through these central pathways.[6]

-

Drug Discovery: Screen for compounds that synergize with R15BP to induce cytotoxicity, potentially identifying drugs that target compensatory metabolic pathways.

-

Cell Differentiation: The requirement for D-ribose can increase during cellular differentiation.[8] R15BP can be used to probe the role of nucleotide availability in lineage commitment and maturation, as demonstrated in models like HL-60 cell differentiation.[8]

Experimental Protocols

The following protocols provide a framework for the preparation and application of α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt in a typical cell culture workflow.

Reagent Handling and Stock Solution Preparation

The integrity of your experiments begins with proper reagent handling. The tetrasodium salt of R15BP is a stable, crystalline powder but should be handled with care to prevent contamination.

Protocol 1: Preparation of a 100 mM Sterile Stock Solution

-

Aseptic Technique: Perform all steps in a sterile laminar flow hood.

-

Calculation: The molecular weight of α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt (C₅H₈Na₄O₁₁P₂) is approximately 398.01 g/mol .[9] To prepare 10 mL of a 100 mM stock solution, weigh out 39.8 mg of the powder.

-

Dissolution: Aseptically add the weighed powder to a 15 mL sterile conical tube. Add 10 mL of sterile, cell culture-grade water or phosphate-buffered saline (PBS). Vortex thoroughly until the powder is completely dissolved. The tetrasodium salt enhances solubility in aqueous solutions.[7]

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use (up to one year).[10][11] Avoid repeated freeze-thaw cycles.

| Desired Stock Concentration | Mass for 10 mL | Solvent |

| 10 mM | 3.98 mg | Cell Culture Grade Water/PBS |

| 50 mM | 19.9 mg | Cell Culture Grade Water/PBS |

| 100 mM | 39.8 mg | Cell Culture Grade Water/PBS |

| 250 mM | 99.5 mg | Cell Culture Grade Water/PBS |

| Table 1: Preparation of R15BP Stock Solutions. |

Determining Optimal Working Concentration

The optimal concentration of R15BP will be cell-type dependent. It is crucial to perform a dose-response experiment to identify a concentration that elicits a biological effect without inducing cytotoxicity. Based on studies with related sugars like D-ribose, a starting range of 1-25 mM in the final culture medium is recommended.[8]

Protocol 2: Cell Proliferation Assay (e.g., MTT or Cell Counting)

This protocol is designed to assess the effect of R15BP on cell proliferation and establish a working concentration range.

-

Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.

-

Treatment Preparation: Prepare a series of dilutions of your 100 mM R15BP stock solution in pre-warmed, complete cell culture medium. Target final concentrations could include 0 mM (vehicle control), 1 mM, 2.5 mM, 5 mM, 10 mM, and 25 mM.

-

Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of R15BP. Include at least three to six replicate wells for each condition.

-

Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 24, 48, or 72 hours).

-

Proliferation Assessment: At the end of the incubation period, quantify cell viability/proliferation using a standard method such as an MTT, WST-1, or PrestoBlue™ assay, or by trypsinizing and counting cells from parallel plates.

-

Data Analysis: Calculate the average result for each concentration and normalize it to the vehicle control (0 mM). Plot the normalized proliferation versus R15BP concentration to observe the dose-response effect.

Experimental Workflow

The following diagram outlines the logical flow for a typical dose-response experiment.

Figure 2: Workflow for R15BP dose-response experiment.

Interpretation and Troubleshooting

-

Increased Proliferation: If lower concentrations of R15BP enhance cell growth, it may suggest that the availability of ribose precursors for nucleotide synthesis is a rate-limiting factor for proliferation in that specific cell line.

-

Decreased Proliferation/Cytotoxicity: High concentrations may lead to reduced proliferation or cell death.[8] This could be due to metabolic imbalances, such as excessive glycolytic flux, or other off-target effects. It is essential to distinguish between a cytostatic (growth arrest) and cytotoxic (cell death) effect, for which an LDH or similar cytotoxicity assay is recommended.

-

No Effect: The cell line may have a robust endogenous capacity for R5P synthesis, making it insensitive to exogenous supplementation.

-

Precipitation in Media: If you observe precipitate after adding the R15BP stock to your medium, it may be due to high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) reacting with the phosphate groups. Try preparing the stock solution in sterile water instead of PBS or preparing a more dilute stock solution.

Conclusion

α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt is a valuable tool for probing the metabolic dependencies of cultured cells. By providing a direct precursor to the nucleotide synthesis pathway and an allosteric activator of glycolysis, it allows for the targeted manipulation of fundamental cellular processes. The protocols and scientific context provided herein serve as a robust starting point for researchers to integrate this compound into their experimental designs, leading to new insights into cell biology, disease pathology, and therapeutic development.

References

-

Human Gene PRPS1 (ENST00000372435.10) from GENCODE V49 - UCSC Genome Browser. (n.d.). UCSC Genome Browser. Retrieved February 21, 2026, from [Link]

-

Hvorecny, K. L., et al. (2022). Human PRPS1 filaments stabilize allosteric sites to regulate activity. bioRxiv. Retrieved February 21, 2026, from [Link]

-

Rose, I. A., et al. (1974). The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism. PubMed. Retrieved February 21, 2026, from [Link]

-

Prps1 - Ribose-phosphate pyrophosphokinase 1 - Mus musculus (Mouse). (n.d.). UniProt. Retrieved February 21, 2026, from [Link]

-

alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt, TCI America™. (n.d.). Fisher Scientific. Retrieved February 21, 2026, from [Link]

-

Khasanov, A., et al. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI. Retrieved February 21, 2026, from [Link]

-

alpha-D-ribose 1,5-bisphosphate(4-) - PubChem. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Chao, Y., & Zhang, Y. E. (2023). Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia. ETH Library. Retrieved February 21, 2026, from [Link]

-

8DBE: Human PRPS1 with ADP; Hexamer. (2023). RCSB PDB. Retrieved February 21, 2026, from [Link]

-

alpha-D-ribose 5-phosphate (YMDB00650). (n.d.). Yeast Metabolome Database. Retrieved February 21, 2026, from [Link]

-

Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway. (2025). CSIR NET LIFE SCIENCE COACHING. Retrieved February 21, 2026, from [Link]

-

An updated protocol for the cost-effective and weekend-free culture of human induced pluripotent stem cells. (n.d.). Feinberg School of Medicine. Retrieved February 21, 2026, from [Link]

-

Ribulose 1,5-bisphosphate - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

-

MacDonell, K. L., et al. (2008). Ribose enhances retinoic acid-induced differentiation of HL-60 cells. PubMed. Retrieved February 21, 2026, from [Link]

-

alpha-D-ribose 1,5-bisphosphate(4-) (CHEBI:68688). (n.d.). EMBL-EBI. Retrieved February 21, 2026, from [Link]

-

Ipata, P. L., & Mura, U. (2022). Ribose Intake as Food Integrator: Is It a Really Convenient Practice?. MDPI. Retrieved February 21, 2026, from [Link]

-

Wan, X., et al. (2025). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. PMC - NIH. Retrieved February 21, 2026, from [Link]

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genome.ucsc.edu [genome.ucsc.edu]

- 4. Find My Gene [promega.de]

- 5. biorxiv.org [biorxiv.org]

- 6. The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Ribose enhances retinoic acid-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | CAS 113599-17-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | 113599-17-0 [sigmaaldrich.com]

- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

Troubleshooting & Optimization

Common impurities in alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt samples

Welcome to the technical support center for α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding common impurities in this critical biochemical. Our goal is to ensure the integrity and success of your experiments by equipping you with the expertise to identify, manage, and mitigate potential purity issues.

I. Understanding the Purity Landscape of α-D-Ribose 1,5-Bis(phosphate)

α-D-Ribose 1,5-Bis(phosphate) is a key metabolite and a vital substrate in various biochemical assays. The purity of this reagent is paramount, as even trace amounts of contaminants can significantly impact experimental outcomes, leading to erroneous data and misinterpreted results. This section delves into the common impurities you may encounter and their origins.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: My enzymatic assay utilizing α-D-Ribose 1,5-Bis(phosphate) shows lower than expected activity or significant inhibition. What could be the cause?